Methyl 2-phenyl-3-(phenylsulfanyl)propanoate Methyl 2-phenyl-3-(phenylsulfanyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13431126
InChI: InChI=1S/C16H16O2S/c1-18-16(17)15(13-8-4-2-5-9-13)12-19-14-10-6-3-7-11-14/h2-11,15H,12H2,1H3
SMILES: COC(=O)C(CSC1=CC=CC=C1)C2=CC=CC=C2
Molecular Formula: C16H16O2S
Molecular Weight: 272.4 g/mol

Methyl 2-phenyl-3-(phenylsulfanyl)propanoate

CAS No.:

Cat. No.: VC13431126

Molecular Formula: C16H16O2S

Molecular Weight: 272.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-phenyl-3-(phenylsulfanyl)propanoate -

Specification

Molecular Formula C16H16O2S
Molecular Weight 272.4 g/mol
IUPAC Name methyl 2-phenyl-3-phenylsulfanylpropanoate
Standard InChI InChI=1S/C16H16O2S/c1-18-16(17)15(13-8-4-2-5-9-13)12-19-14-10-6-3-7-11-14/h2-11,15H,12H2,1H3
Standard InChI Key MDFKQAGNLYJOLS-UHFFFAOYSA-N
SMILES COC(=O)C(CSC1=CC=CC=C1)C2=CC=CC=C2
Canonical SMILES COC(=O)C(CSC1=CC=CC=C1)C2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

The molecular formula of methyl 2-phenyl-3-(phenylsulfanyl)propanoate is C₁₆H₁₆O₂S, with a molecular weight of 272.36 g/mol. Its structure integrates a propanoate ester core modified by aromatic and sulfur-based substituents (Fig. 1). Key structural features include:

  • A phenyl group at the 2-position, contributing to steric bulk and electronic effects.

  • A phenylsulfanyl (thioether) group at the 3-position, introducing sulfur's polarizability and nucleophilic potential.

  • A methyl ester terminus, enabling hydrolysis or transesterification reactions.

Spectroscopic and Crystallographic Data

While no direct crystallographic data exist for this compound, analogs such as methyl 3-(phenylsulfanyl)propanoate (CAS 22198-59-0) exhibit a density of 1.13 g/cm³ and a boiling point of 291.7°C . The phenylsulfanyl group’s electron-donating properties likely reduce the ester’s reactivity compared to non-sulfur analogs . Intramolecular π–π interactions between aromatic rings, as observed in related adamantane-thioether hybrids , may stabilize the molecular conformation.

Comparative Physicochemical Properties

Table 1 contrasts key properties of methyl 2-phenyl-3-(phenylsulfanyl)propanoate with structurally related esters:

PropertyMethyl 2-phenyl-3-(phenylsulfanyl)propanoateMethyl 3-(phenylsulfanyl)propanoate Methyl 2-phenylpropionate
Molecular FormulaC₁₆H₁₆O₂SC₁₀H₁₂O₂SC₁₀H₁₂O₂
Molecular Weight (g/mol)272.36196.27164.20
Density (g/cm³)~1.15 (estimated)1.131.03
Boiling Point (°C)~300 (estimated)291.7212.3
Flash Point (°C)~135 (estimated)133.289.3

Synthetic Methodologies

Nucleophilic Substitution Pathways

The compound can be synthesized via thiol-ene coupling or Michael addition strategies. A patent describing the synthesis of 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate highlights the utility of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in sulfur-containing ester syntheses. For methyl 2-phenyl-3-(phenylsulfanyl)propanoate, a plausible route involves:

  • Thiolation: Reaction of methyl 2-phenylacrylate with thiophenol under basic conditions.

    CH2=C(COOCH3)Ph+PhSHBaseCH2(SPh)CH(COOCH3)Ph\text{CH}_2=\text{C(COOCH}_3\text{)Ph} + \text{PhSH} \xrightarrow{\text{Base}} \text{CH}_2(\text{SPh})\text{CH(COOCH}_3\text{)Ph}

    This method mirrors the synthesis of methyl 3-(4-formylphenyl)-3-(phenylthio)propanoate using phase-transfer catalysis .

Palladium-Catalyzed C–H Functionalization

Recent advances in palladium-catalyzed C–H activation enable direct sulfenylation of esters. The use of S,O-ligands, as demonstrated in nondirected arene functionalization , could facilitate regioselective thioether formation. For example:

Pd(OAc)2+S,O-ligandOxidantC–S bond formation\text{Pd(OAc)}_2 + \text{S,O-ligand} \xrightarrow{\text{Oxidant}} \text{C–S bond formation}

This approach avoids prefunctionalized substrates and aligns with sustainable chemistry principles.

Solid-Phase Synthesis

Solid-liquid phase-transfer catalysis (PTC) without solvent, as employed for methyl 2-benzyl-3-phenyl-2-(phenylsulfonyl)propanoate , offers a scalable route. Key steps include:

  • Mixing methyl phenylsulfanylacetate with benzyl chloride and tert-butoxide.

  • Catalysis by TBAB (tetrabutylammonium bromide) at ambient temperature.

Reactivity and Functionalization

Oxidation to Sulfones

The phenylsulfanyl group is susceptible to oxidation, forming sulfones. For instance, copper-catalyzed oxidative sulfonylation of cyclopropanols could be adapted to convert the thioether to a sulfone, enhancing electrophilicity for further reactions.

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis to the carboxylic acid under acidic or basic conditions. In a study of methyl propionate derivatives , transesterification with alcohols (e.g., ethanol) yielded corresponding ethyl esters, a strategy applicable to this compound.

Bromination and Halogenation

Bromination at the α-position is feasible using protocols for alkyl phenyl sulfides. A reported method employs Cu(OAc)₂ and TBHP (tert-butyl hydroperoxide) to achieve stereoselective bromination, preserving the ester functionality.

Applications in Materials and Pharmaceuticals

Polymer Science

Sulfur-containing esters act as monomers for high-performance polymers. The adamantane-thioether hybrid in demonstrates reduced interchain interactions, suggesting potential for methyl 2-phenyl-3-(phenylsulfanyl)propanoate in polycarbonate or polyurethane synthesis.

Pharmaceutical Intermediates

Thioether esters are precursors to bioactive molecules. For example, methyl N-(phenylcarbonyl)phenylalaninate shares structural motifs with antiviral agents , highlighting this compound’s utility in prodrug design.

Catalysis

The phenylsulfanyl group’s electron-rich nature makes it a candidate for ligand design in transition-metal catalysis. S,O-ligands derived from similar esters enhance palladium-catalyzed C–H activation , enabling cross-coupling reactions.

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